4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Biochemical Analysis
Biochemical Properties
4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The nature of these interactions often involves binding to the active site of the enzyme or receptor, thereby modulating its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, it can significantly inhibit the migration and invasion of cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as FGFRs, leading to the inhibition of their activity . This binding can result in the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as weight loss and organ toxicity. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the metabolism of nucleotides and amino acids . These interactions can lead to changes in the levels of key metabolites, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within specific cellular compartments . Additionally, the compound’s distribution can be influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
This compound is localized within various subcellular compartments, where it exerts its activity. This localization is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with suitable reagents to form the pyrrolopyridine core. This process often includes base-mediated cyclization followed by substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential anticancer agents and other pharmaceuticals.
Biological Studies: The compound has been studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Uniqueness
4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its interactions with biological targets.
Properties
IUPAC Name |
4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVDEPYSRDEIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266195 | |
Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101266195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-58-6 | |
Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101266195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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